2-Bromo-6-chloro-3-methylphenol
Description
2-Bromo-6-chloro-3-methylphenol is an organic compound with the molecular formula C7H6BrClO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFDHSSTNJYBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process can be carried out in multiple steps:
Bromination: 3-Methylphenol is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the ortho position relative to the hydroxyl group.
Chlorination: The brominated product is then chlorinated using chlorine (Cl2) in the presence of a suitable catalyst to introduce the chlorine atom at the meta position relative to the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones.
Scientific Research Applications
2-Bromo-6-chloro-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-methylphenol involves its interaction with biological molecules. The halogen atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-3-methylphenol: Similar structure but with different positions of halogen atoms.
2-Bromo-6-chloro-4-methylphenol: Similar structure with a different position of the methyl group.
2-Chloro-6-bromo-3-methylphenol: Similar structure with reversed positions of halogen atoms.
Uniqueness
2-Bromo-6-chloro-3-methylphenol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Overview
2-Bromo-6-chloro-3-methylphenol is a halogenated phenolic compound with significant potential in biological applications. Its molecular formula is CHBrClO, and it features a bromine atom, a chlorine atom, and a hydroxyl group attached to a benzene ring with a methyl substituent. This compound has been the subject of various studies investigating its biological activity, particularly its antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through halogen bonding and hydrogen bonding. The halogen atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group enhances the compound's interaction with biological targets by participating in hydrogen bonding .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's structure allows it to interact specifically with microbial cell components, disrupting their function.
Case Studies
- Antibacterial Activity : In a study assessing the antibacterial properties of various halogenated phenols, this compound showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized the agar diffusion method to evaluate the inhibition zones, revealing that the compound's efficacy was dose-dependent .
- Antifungal Activity : Another study focused on antifungal properties found that this compound effectively inhibited fungal strains like Candida albicans and Aspergillus niger. The results indicated that the compound could serve as a potential antifungal agent in pharmaceutical formulations .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Candida albicans | 16 µg/mL | 18 |
| Aspergillus niger | 32 µg/mL | 14 |
Applications in Medicine
The potential therapeutic applications of this compound extend beyond antimicrobial activity. It is being explored for its anti-inflammatory properties and as a candidate for drug development targeting drug-resistant pathogens. The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests it may have utility in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
